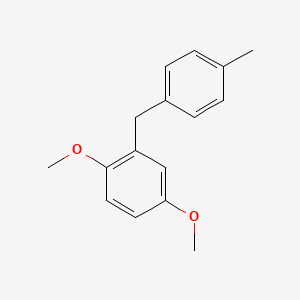
1,4-Dimethoxy-2-(4-methylbenzyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-(4-methylbenzyl)benzene is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, where two methoxy groups and a 4-methylbenzyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(4-methylbenzyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-dimethoxybenzene and 4-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dichloromethane (DCM).
Catalysts: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The 1,4-dimethoxybenzene is dissolved in DCM, and the 4-methylbenzyl chloride is added dropwise. The mixture is then stirred at room temperature for several hours. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as hydroxide ions (OH-) can replace the methoxy groups to form phenols.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOH in aqueous solution.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Phenols.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-(4-methylbenzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dimethoxy-2-(4-methylbenzyl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxy-2-methylbenzene: Similar structure but lacks the 4-methylbenzyl group.
2,5-Dimethoxytoluene: Another derivative with methoxy groups and a methyl group.
Uniqueness
1,4-Dimethoxy-2-(4-methylbenzyl)benzene is unique due to the presence of both methoxy groups and a 4-methylbenzyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H18O2 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-12-4-6-13(7-5-12)10-14-11-15(17-2)8-9-16(14)18-3/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
VXATYNHUWCZPFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)
![3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B14119367.png)


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)
![(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine](/img/structure/B14119399.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
